6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one
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Overview
Description
6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyranone ring with a piperidine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine derivative is then reacted with isonicotinoyl chloride to form the isonicotinoylpiperidine intermediate. This intermediate is subsequently reacted with a pyranone derivative under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one has shown potential in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-((1-isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide: This compound shares structural similarities and has been studied for its selective inhibition of c-KIT kinase.
Other Piperidine Derivatives: Compounds with similar piperidine moieties have been explored for their diverse biological activities.
Uniqueness
6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one stands out due to its unique combination of a pyranone ring and a piperidine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-4-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-10-15(11-16(20)22-12)23-14-4-8-19(9-5-14)17(21)13-2-6-18-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIFRBNIUDNCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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